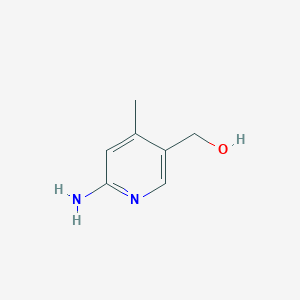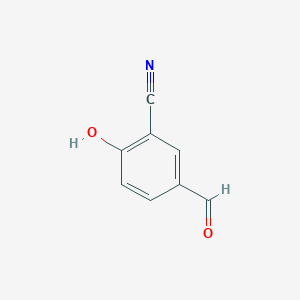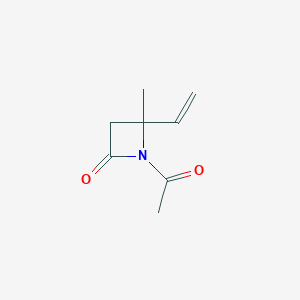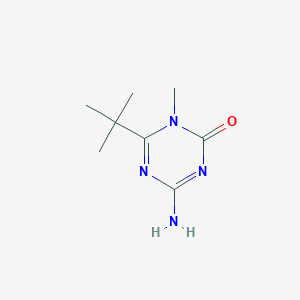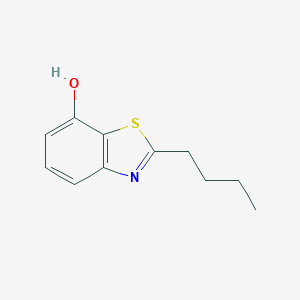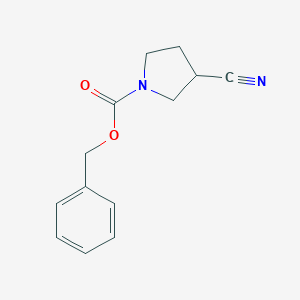
Sdz nkt 343
Vue d'ensemble
Description
Hydroxy Desmethyl Bosentan, également connu sous le nom de Ro 64-1056, est un métabolite du Bosentan. Le Bosentan est un antagoniste dual des récepteurs de l'endotheline utilisé principalement dans le traitement de l'hypertension artérielle pulmonaire. Hydroxy Desmethyl Bosentan est produit dans le foie par les enzymes du cytochrome P450 CYP2C9 et CYP3A4 .
Mécanisme D'action
Target of Action
SDZ NKT 343 is a highly selective antagonist for the human tachykinin NK1 receptor . The NK1 receptor is a type of neurokinin receptor that binds to the neuropeptide substance P (SP), which is primarily produced by neurons and released in the central nervous system and periphery . NK1 receptors are broadly distributed on neurons within the CNS and are also common in peripheral tissues .
Mode of Action
this compound interacts with its target, the NK1 receptor, by binding to it and blocking its activation . This prevents SP from binding to the NK1 receptor and triggering the usual physiological responses . This compound potently antagonizes SP-induced Ca2+ efflux in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SP-NK1 pathway . By blocking the NK1 receptors, this compound inhibits the physiological effects typically induced by SP, such as pain, emesis, and anxiety .
Result of Action
The primary result of this compound’s action is the inhibition of mechanical hyperalgesia . Hyperalgesia is an increased sensitivity to pain, and by blocking the NK1 receptors, this compound can reduce this sensitivity . Additionally, it has been shown to antagonize SP-induced bronchoconstriction in anaesthetized guinea-pigs .
Analyse Biochimique
Biochemical Properties
SDZ NKT 343 interacts with the tachykinin NK 1 receptor, displaying a high degree of selectivity over human NK 2 and NK 3 receptors . The IC 50 values for human and rat receptors are 0.62 and 451 nM respectively .
Cellular Effects
This compound influences cell function by antagonizing the SP-induced Ca 2+ efflux . This can impact various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the tachykinin NK 1 receptor and inhibiting its activity . This can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It has been shown to inhibit mechanical hyperalgesia in vivo .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Hydroxy Desmethyl Bosentan implique la conversion métabolique du Bosentan dans le foie. Les principales enzymes responsables de cette conversion sont CYP2C9 et CYP3A4 . Les voies de synthèse spécifiques et les conditions de réaction pour la production industrielle de l'Hydroxy Desmethyl Bosentan ne sont pas largement documentées dans la littérature. Le processus général implique l'hydroxylation et la déméthylation du Bosentan.
Méthodes de production industrielle
Le composé est généralement produit en tant que métabolite lors du traitement métabolique du Bosentan dans le foie .
Analyse Des Réactions Chimiques
Types de réactions
L'Hydroxy Desmethyl Bosentan subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être davantage oxydé pour produire d'autres métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les groupes hydroxyle et méthoxy.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans les réactions impliquant l'Hydroxy Desmethyl Bosentan comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Solvants : Tels que le méthanol, l'éthanol et le diméthylsulfoxyde.
Principaux produits formés
Les principaux produits formés à partir des réactions de l'Hydroxy Desmethyl Bosentan dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire d'autres métabolites hydroxylés, tandis que la réduction peut produire des produits déméthylés.
Applications de recherche scientifique
L'Hydroxy Desmethyl Bosentan a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude du métabolisme du Bosentan et de ses dérivés.
Biologie : Investigué pour son rôle dans les voies métaboliques impliquant le Bosentan.
Industrie : Utilisé dans le développement de méthodes analytiques pour la mesure du Bosentan et de ses métabolites.
Mécanisme d'action
L'Hydroxy Desmethyl Bosentan exerce ses effets en agissant comme un métabolite du Bosentan. Le Bosentan est un antagoniste compétitif de l'endotheline-1 aux récepteurs de l'endotheline-A et de l'endotheline-B. En bloquant la liaison de l'endotheline-1 à ses récepteurs, le Bosentan et ses métabolites, y compris l'Hydroxy Desmethyl Bosentan, empêchent le rétrécissement des vaisseaux sanguins et réduisent l'hypertension artérielle .
Applications De Recherche Scientifique
Hydroxy Desmethyl Bosentan has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of Bosentan metabolism and its derivatives.
Biology: Investigated for its role in the metabolic pathways involving Bosentan.
Comparaison Avec Des Composés Similaires
L'Hydroxy Desmethyl Bosentan est similaire à d'autres métabolites du Bosentan, tels que :
Hydroxy Bosentan : Un autre métabolite hydroxylé du Bosentan.
Métabolite phénolique : Un dérivé phénolique du Bosentan.
Métabolite hydroxyle-phénol : Un composé avec à la fois des groupes hydroxyle et phénol dérivés du Bosentan.
L'Hydroxy Desmethyl Bosentan est unique en raison de son motif d'hydroxylation et de déméthylation spécifique, qui le distingue des autres métabolites du Bosentan.
Propriétés
IUPAC Name |
(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSIMQAFWRUEC-JDXGNMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431762 | |
| Record name | SDZ NKT 343 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180046-99-5 | |
| Record name | SDZ NKT 343 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, this compound inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.
Q2: What is the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?
A: The development of this compound involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of this compound, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.
Q3: What is known about the in vitro and in vivo efficacy of this compound?
A: Beyond its high in vitro potency, this compound demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted this compound's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.
Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


